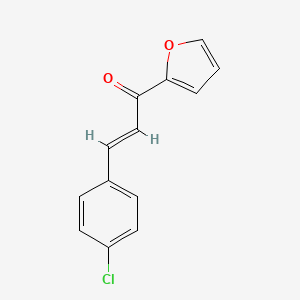

3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-6-3-10(4-7-11)5-8-12(15)13-2-1-9-16-13/h1-9H/b8-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWKNWKYSQMIEM-VMPITWQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C=CC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14385-64-9 |

Source

|

| Record name | 3-(4-CHLOROPHENYL)-1-(2-FURYL)-2-PROPEN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one molecular structure

An In-depth Technical Guide to the Molecular Structure of 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and physicochemical properties of 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one, a prominent member of the chalcone family of compounds. Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated carbonyl system, are significant precursors in flavonoid biosynthesis and serve as versatile scaffolds in medicinal chemistry.[1][2] This specific derivative, incorporating a 4-chlorinated phenyl ring and a furan heterocycle, exhibits a unique electronic and steric profile that underpins its potential for biological activity. This document details the definitive Claisen-Schmidt condensation synthesis, provides an in-depth analysis of its structural elucidation through crystallographic and spectroscopic methods, and explores its potential applications grounded in its chemical architecture, particularly as an antifungal and anti-inflammatory agent.

Introduction: The Significance of the Chalcone Scaffold

Chalcones (1,3-diaryl-2-propen-1-ones) represent a critical class of natural and synthetic compounds.[3] Their core chemical feature, a reactive α,β-unsaturated keto-ethylenic group (—CO-CH=CH—), is largely responsible for their vibrant color and, more importantly, their broad spectrum of biological activities.[3][4] The conjugated system allows for extensive electron delocalization, making these molecules potent Michael acceptors that can covalently interact with biological nucleophiles, such as cysteine residues in enzymes, thereby modulating their function.

The subject of this guide, 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one, is a synthetically derived chalcone. Its structure is distinguished by two key substitutions:

-

A 4-Chlorophenyl Group: The presence of a halogen, specifically chlorine, on one of the aryl rings is a common strategy in drug design to enhance lipophilicity and modulate electronic properties, often leading to improved biological efficacy.[4][5]

-

A 2-Furyl Group: The furan ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs.[6][7][8] Its inclusion can influence solubility, metabolic stability, and receptor binding interactions.[9]

This guide offers a detailed exploration of this molecule, from its rational synthesis to its complete structural characterization and potential therapeutic relevance.

Synthesis and Mechanistic Pathway

The most efficient and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation , a base-catalyzed crossed aldol condensation.[10][11][12] This reaction involves the condensation of an aromatic aldehyde with an acetophenone or another suitable ketone.

Core Reaction:

-

Aldehyde: 4-Chlorobenzaldehyde

-

Ketone: 2-Acetylfuran

-

Catalyst: Aqueous alkali (e.g., NaOH, KOH)[10]

Reaction Mechanism

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established three-step mechanism:

-

Enolate Formation: The base (hydroxide ion) abstracts an acidic α-proton from the methyl group of 2-acetylfuran, creating a resonance-stabilized enolate ion.[13][15] This step is the cornerstone of the reaction, as it generates the required nucleophile.

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde, resulting in the formation of a tetrahedral intermediate, an alkoxide.[15]

-

Dehydration: The alkoxide is protonated by the solvent (e.g., water) to form a β-hydroxy ketone (aldol adduct). Under the basic reaction conditions, this intermediate readily undergoes dehydration via an E1cB-like mechanism, eliminating a water molecule to form the highly stable, conjugated α,β-unsaturated system of the final chalcone product.[13][15]

The reaction's success relies on the aldehyde component (4-chlorobenzaldehyde) lacking α-hydrogens, which prevents self-condensation and ensures it acts solely as the electrophile.

Sources

- 1. jetir.org [jetir.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. vignanpharma.com [vignanpharma.com]

- 4. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | 37620-37-4 [smolecule.com]

- 6. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen [intechopen.com]

- 9. 4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides as Significant 15-Lipoxygenase Inhibitors: an Efficient Approach for Finding Lead Anti-inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. periodicos.ufms.br [periodicos.ufms.br]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. (E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]

FT-IR Spectroscopic Profiling of 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one: A Technical Guide

Executive Summary

The molecular scaffold of chalcones (1,3-diphenyl-2-propen-1-ones) serves as a privileged pharmacophore in rational drug design. Specifically, heteroaryl chalcones such as 3-(4-chlorophenyl)-1-(2-furyl)prop-2-en-1-one integrate an

For researchers synthesizing and evaluating these target molecules, Fourier-Transform Infrared (FT-IR) Spectroscopy serves as a foundational, non-destructive validation gateway. This guide elucidates the underlying physical chemistry of this molecule's vibrational modes, decoding how its extensive

Molecular Architecture and Synthetic Rationale

The synthesis of 3-(4-chlorophenyl)-1-(2-furyl)prop-2-en-1-one relies on the Claisen-Schmidt condensation . This base-catalyzed aldol condensation couples an enolizable ketone (2-acetylfuran) with an electrophilic aldehyde lacking

The causality of the protocol is driven by thermodynamic stability. While the initial aldol addition forms a

Synthesis workflow of 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one via Aldol Condensation.

FT-IR Spectroscopic Principles & Causality

The diagnostic power of FT-IR lies in its ability to probe the force constants (

The Conjugation Effect on the Carbonyl (C=O) Stretch

In standard aliphatic ketones, the C=O stretch typically manifests at a high frequency (

Trans-Isomerism Validation

A critical benchmark for this compound is verifying the stereochemistry of the newly formed enone bridge. The presence of a strong absorption band in the 970–990 cm⁻¹ region is assigned to the out-of-plane bending mode of the trans-olefinic =C-H bonds. If the sterically disfavored cis-isomer were somehow synthesized, this specific high-intensity peak would be absent, and the C=O peak would shift higher due to steric twisting disrupting the planarity and conjugation [4].

Halogen and Heteroaryl Signatures

The furan ring exhibits characteristic "breathing" and C-O-C asymmetric/symmetric stretching vibrations at ~1020 cm⁻¹ and ~1150 cm⁻¹ , differentiating it from purely carbocyclic chalcones. Concurrently, the 4-chlorophenyl unit leaves a distinct footprint via the C-Cl stretching vibration at ~1090 cm⁻¹ and out-of-plane ring deformation around 820 cm⁻¹ , typical for a para-disubstituted benzene ring [4].

Quantitative Spectral Data

The table below summarizes the theoretical and experimentally derived FT-IR absorption bands acting as the fingerprint for structural confirmation.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode | Structural & Causal Rationale |

| C=O (Ketone) | 1640 – 1655 | Stretching (strong, sharp) | Extended conjugation lowers bond force constant, moving peak from ~1715 cm⁻¹. |

| C=C (Alkene) | 1585 – 1610 | Stretching (medium-strong) | Signature of the |

| Aromatic C=C | 1450 – 1580 | Stretching (multiple, sharp) | Superimposed skeletal vibrations of both the phenyl and furan rings. |

| =C-H (Alkene) | 970 – 990 | Out-of-plane bending (strong) | Self-validates the thermodynamically stable trans (E) molecular geometry. |

| C-O-C (Furan) | 1010 – 1030 & 1150 | Asym. & Sym. Stretch | Characteristic ether-like stretch of the furan heteroaromatic ring. |

| C-Cl (Aryl) | ~1090 (str) & ~820 (bend) | Stretch / Out-of-plane Bend | Confirms the presence of the para-substituted chlorine atom on the B-ring. |

| C-H (sp²) | 3030 – 3120 | Stretching (weak-medium) | C-H bonds originating from the aromatic and olefinic carbons. |

Standardized Experimental Protocols

To assure data reproducibility and scientific integrity, all experimental workflows must act as tightly controlled, self-validating systems.

Protocol A: Claisen-Schmidt Synthesis Workflow

-

Reagent Solubilization : Dissolve 2-acetylfuran (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in 20 mL of analytical-grade methanol or ethanol. Rationale: The polar protic solvent stabilizes the incoming enolate intermediate and ensures full homogeneity of the solid 4-chlorobenzaldehyde.

-

Base Catalysis : Cool the reaction vessel in an ice bath (0-5 °C) and add 8 mL of a 10% NaOH aqueous solution dropwise over 15 minutes. Rationale: Temperature control suppresses competitive Cannizzaro reactions and minimizes uncontrolled polymerization of the furan derivative [1].

-

Propagation : Allow the mixture to warm to room temperature and stir constantly for 12–24 hours until TLC indicates the complete consumption of the starting materials.

-

Precipitation & Purification : Pour into crushed ice water and neutralize with dilute HCl to precipitate the crude product. Filter, wash with cold distilled water, and recrystallize utilizing hot ethanol to yield pure 3-(4-chlorophenyl)-1-(2-furyl)prop-2-en-1-one .

Protocol B: ATR-FTIR Acquisition Workflow

Modern structural elucidation prefers Attenuated Total Reflectance (ATR) over traditional KBr pellet methods to mitigate the risk of hygroscopic water interference (which masks the 3000-3500 cm⁻¹ range).

-

Crystal Preparation : Clean the ATR diamond/zinc selenide (ZnSe) crystal with HPLC-grade isopropanol and allow it to air dry. Collect a background spectrum (air) to zero the baseline.

-

Sample Application : Place ~2-5 mg of the recrystallized chalcone directly onto the ATR crystal. Rationale: ATR is fundamentally non-destructive and requires zero sample dilution, preserving the native crystalline lattice vibrations.

-

Anvil Compression : Lower the ATR pressure anvil until the clutch clicks. Rationale: Intimate contact between the crystal and the solid sample is required for the evanescent IR wave to penetrate the sample (typically 0.5 – 2 µm depth) [3].

-

Data Acquisition : Scan from 4000 cm⁻¹ to 400 cm⁻¹ using a resolution of 4 cm⁻¹ over 32 to 64 co-added scans to enhance the signal-to-noise ratio.

-

Atmospheric Compensation : Apply software-based atmospheric compensation to remove trace

(~2350 cm⁻¹) and trace

Logical workflow of FT-IR data acquisition and structural elucidation for chalcones.

References

-

Sharma, P., Kumar, S., Ali, F., Anthal, S., Rajput, V. K., et al. (2012). Synthesis and biologic activities of some novel heterocyclic chalcone derivatives. Medicinal Chemistry Research, 22(8), 3824–3836. URL:[Link]

-

Jaiswal, P., Kumar, R., & Singh, V. (2018). Chalcone and their Heterocyclic Analogue: A Review Article. Journal of Chemical and Pharmaceutical Research, 10(4), 160-173. URL:[Link]

-

Aksoz, E., & Ertan, R. (2012). Spectral properties of chalcones II. FABAD Journal of Pharmaceutical Sciences, 37(4), 205-216. URL:[Link]

-

Hassan, N. I., Lau, Y. L. (2025). Chalcone Hybrids in Antimalarial Research. Bioorganic & Medicinal Chemistry, 133, 118512. URL:[Link]

Mass Spectrometry of 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one: A Comprehensive Analytical Guide

Target Audience: Analytical Chemists, Bioanalysts, and Drug Development Scientists Focus: Structural characterization, gas-phase dissociation mechanics, and LC-MS/MS analytical methodologies.

Structural Rationale and Gas-Phase Dynamics

Heteroaryl chalcones are privileged scaffolds in medicinal chemistry, heavily investigated for their anti-inflammatory, antimalarial, and oncological properties. The compound 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one features a classical

From an analytical mass spectrometry perspective, this molecule presents unique diagnostic advantages:

-

Isotopic Signatures: The presence of a singular chlorine atom on the B-ring guarantees a rigid 3:1 natural isotopic ratio (

Cl / -

Charge Delocalization: The cross-conjugated

-unsaturated enone system ensures that upon protonation (ESI) or radical formation (EI), charge migration strongly dictates the cleavage of bonds strictly adjacent to the carbonyl linker ().

Experimental Methodologies: The Self-Validating LC-MS Workflow

As a senior application scientist, developing a robust method means engineering a sequence where every step explicitly mitigates failure points. The following protocol provides a self-validating framework for generating high-fidelity ESI-MS/MS spectral libraries.

Step-by-Step LC-MS/MS Protocol

Step 1: Sample Preparation & Matrix Control

-

Action: Dilute the chalcone standard to 1.0 µg/mL in a solution of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

-

Causality: The highly lipophilic 4-chlorophenyl ring requires a strong organic solvent (Methanol) to prevent analyte precipitation, while the aqueous fraction stabilizes the Taylor cone during electrospray droplet formation.

Step 2: Chromatographic Separation

-

Action: Utilize a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm) under a linear gradient of 5-95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

-

Causality: Formic acid serves a dual purpose. First, it acts as a proton source for positive-ion mode ESI, shifting the equilibrium entirely to the

state. Second, it fully protonates residual stationary phase silanols, preventing secondary ionic interactions that cause severe peak tailing for highly conjugated ketones.

Step 3: Ionization and Collision Energy (CE) Tuning

-

Action: Operate the ESI capillary at +3.0 kV to +3.5 kV. Perform a Collision-Induced Dissociation (CID) energy ramp using Argon collision gas from 15 eV to 40 eV.

-

System Validation Check: The system validates itself prior to the collision cell. The MS1 (precursor) scan must reveal an intact

at

Figure 1: Self-validating LC-MS/MS analytical workflow for furyl chalcone profiling.

Fragmentation Pathways: Electrospray Ionization (ESI-CID-MS/MS)

In positive ESI mode, collision-induced dissociation of the even-electron

-

Neutral Loss of Carbon Monoxide (

205.0): The earliest onset dissociation pathway is the extrusion of CO (-28 Da) from the enone center, causing the fusion of the furyl and styryl radicals. -

-Cleavage & Furoyl Cation Formation (

-

-Cleavage & 4-Chlorostyryl Cation (

Figure 2: ESI-CID-MS/MS gas-phase fragmentation pathway for the protonated furyl chalcone.

Electron Ionization (EI-MS) Proximity Effects

When analyzed via 70 eV Electron Ionization (EI-MS/GC-MS), the chalcone undergoes hard ionization, yielding the odd-electron radical cation

Unlike the charge-directed pathways of ESI, EI fragmentation is heavily dominated by radical-site initiated cleavages and proximity effects . A highly diagnostic feature of chalcones under EI is the gas-phase modified McLafferty rearrangement or proximity-induced intramolecular cyclization. This leads to the prompt loss of a radical (such as a chlorine or hydrogen radical) followed by ring closure, forming a highly stabilized benz-1-oxin radical cation or analogous fused heterocyclic systems (). Furthermore, EI readily drives the elimination of the halogen radical, yielding a strong

Empirical Mass Spectrometry Data Summaries

The following tables summarize the quantitative data output expected across both ionization modalities to aid in the direct identification of the compound during bioanalytical or impurity profiling assays.

Table 1: Key Product Ions in Positive ESI-CID-MS/MS

| Ion Identity | Expected | Structural / Mechanistic Origin | CE Optimization |

| 233.0 | Intact protonated precursor (Isotope 235.0 detected) | N/A | |

| 205.0 | Neutral loss of carbon monoxide from enone | Low (15-20 eV) | |

| 137.0 | Med (20-30 eV) | ||

| 95.0 | High (30-40 eV) |

Table 2: Key Diagnostic Fragments in Hard Ionization (EI-MS, 70 eV)

| Ion Identity | Expected | Structural / Mechanistic Origin | Relative Abundance |

| 232.0 | Radical molecular cation | High | |

| 231.0 | Proximity-driven intramolecular cyclization | Moderate | |

| 197.0 | Radical-site initiated loss of the B-ring halogen | Moderate | |

| 95.0 | Radical | Base Peak (100%) |

References

-

Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455.[Link]

-

Ali, A., et al. (2016). Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation. Journal of Analytical & Bioanalytical Techniques, 7(300).[Link]

-

Ptak, T., et al. (2004). Structural assignment of chalcones and differentiation of their isomeric derivatives by electron ionization induced fragmentation. Rapid Communications in Mass Spectrometry.[Link]

-

Portet, B., et al. (2008). Major fragmentation pathway of chalcones... Journal of Chromatography A, 1210(1), 45-54. [Link]

Sources

Methodological & Application

Application Note: Synthesis and Validation of 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one via the Claisen-Schmidt Condensation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field Application: Medicinal Chemistry, Synthetic Methodology, Heterocyclic Scaffold Development

Scientific Context & Rational Design

Furanyl chalcones—derivatives characterized by a 1,3-diaryl-2-propen-1-one framework bearing a furan heterocycle—are highly privileged scaffolds in modern drug discovery. They exhibit a broad spectrum of bioactivity, including antileishmanial, antimicrobial, and targeted anticancer properties[1].

The synthesis of 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one relies on the classical Claisen-Schmidt condensation . This specific crossed-aldol pathway connects a ketone possessing

Mechanistic Pathway

The reaction kinetics heavily favor the cross-condensation product over self-condensation artifacts. Because 4-chlorobenzaldehyde lacks

Figure 1: Mechanistic workflow of the base-catalyzed Claisen-Schmidt condensation.

Experimental Data Integration

Optimizing this synthesis requires precise control over stoichiometry and phase transitions. The reaction utilizes an equimolar ratio of reactants, leveraging a highly concentrated alkaline medium to force the elimination of water.

Table 1: Physicochemical Parameters and Reagent Matrix

| Component | Chemical Role | MW ( g/mol ) | Equivalents | Amount / Concentration |

| 2-Acetylfuran | Nucleophile (Pro-enolate) | 110.11 | 1.0 eq | 10.0 mmol (1.10 g) |

| 4-Chlorobenzaldehyde | Electrophile | 140.57 | 1.0 eq | 10.0 mmol (1.41 g) |

| Sodium Hydroxide | Basic Catalyst | 40.00 | ~2.0 eq | 5 mL of 40% w/v (aq) |

| Ethanol (Absolute) | Protic Solvent | 46.07 | N/A | 20.0 mL |

Methodological Protocol

The following methodology is designed not just as a set of instructions, but as a system of controlled variables. Every manipulative step addresses a specific chemical liability.

Phase 1: Initiation and Enolate Generation

-

Solvent-Reactant Matrix: In a 100 mL round-bottom flask equipped with a PTFE magnetic stir bar, dissolve 2-acetylfuran (1.10 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 20 mL of absolute ethanol.

-

Causality Rule: Absolute ethanol is chosen because its dielectric properties easily dissolve both organic substrates while dynamically hydrogen-bonding the intermediate oxygen anions, stabilizing the transition states during aldol addition[4].

-

-

Thermal Regulation: Submerge the reaction flask into an ice-water bath, securing an internal temperature between 0 °C and 5 °C.

-

Causality Rule: The deprotonation and subsequent nucleophilic attack are rapid, exothermic events. Chilling the solution prevents unwanted side reactions like the Cannizzaro reaction of the aldehyde or uncontrollable self-polymerization[3].

-

Phase 2: Catalytic Condensation

-

Controlled Catalyst Addition: Over a period of 10–15 minutes, add 5 mL of the 40% (w/v) aqueous NaOH solution dropwise under vigorous stirring (approx. 600 RPM).

-

Causality Rule: Rapid dumping of the base creates localized pockets of extreme alkalinity, promoting ketone self-condensation. Dropwise introduction ensures an instantaneous, uniform reaction with the available aldehyde.

-

-

Dehydration Activation: Remove the ice bath after the base addition is complete. Allow the solution to warm to ambient room temperature (20–25 °C) and stir continuously for 4 to 8 hours.

-

Causality Rule: The initial low temperature captures the

-hydroxy aldol intermediate. Warming to room temperature provides the essential kinetic energy needed for the E1cB dehydration—forcing the elimination of the hydroxide group to construct the fully conjugated

-

Phase 3: Quenching, Work-up, and Purification

-

Phase Inversion (Precipitation): Once thin-layer chromatography (TLC) indicates total consumption of starting materials, pour the dark reaction mixture into 100 mL of crushed ice and water.

-

Causality Rule: Quenching with massive aqueous dilution drastically decreases the solubility of the highly lipophilic chalcone, triggering rapid precipitation.

-

-

Neutralization & Isolation: If the suspension remains highly alkaline, neutralize cautiously to pH ~7 using cold 1M HCl. Isolate the precipitated crude solid via vacuum filtration (Büchner funnel).

-

Washing Strategy: Wash the filter cake consecutively with cold distilled water (3 × 20 mL) and a minor fraction of ice-cold ethanol (5 mL).

-

Causality Rule: The water removes remnant NaOH and inorganic salts. A brief wash with ice-cold ethanol strips away trapped polar impurities and unreacted starting materials without severely solubilizing the target product.

-

-

Crystallization: Recrystallize the crude powder from a minimal volume of boiling absolute ethanol. Slow cooling to room temperature yields pure, crystalline 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one.

Analytical Self-Validation Matrix

To ensure absolute trustworthiness in the synthesized compound, a set of verifiable analytical gates must be met. These markers independently confirm mechanism success.

1. Thin-Layer Chromatography (TLC):

-

System: Hexane : Ethyl Acetate (4:1 v/v) on Silica Gel 60 F254.

-

Validation: The target chalcone exhibits a powerful UV absorbance under 254 nm light (due to extended

-conjugation) and will migrate with an

2.

-

Diagnostic Validation (

-isomer confirmation): The most critical validation of the chalcone structure is the stereochemistry of the -

The Coupling Constant Matrix: The coupling constant (

) of these two doublets MUST evaluate to ~15.0 - 16.0 Hz . This inherently confirms the trans ( -

Furan & Phenyl Signatures: The furan protons will typically manifest around 6.6 (dd), 7.3 (d), and 7.7 (d) ppm. The para-substituted chlorophenyl ring yields a classic

pseudo-doublet pattern between 7.3 and 7.6 ppm.

3. Infrared Spectroscopy (FT-IR):

-

Validation: The ketone carbonyl (

) stretch will shift downward to approximately 1650 – 1660 cm

References

1.4, scispace.com. 2. 1, eurekaselect.com. 3. 3, jocpr.com. 4.2, core.ac.uk.

Sources

Application Note: Advanced Analytical Workflows for Chalcone Synthesis and Characterization

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Context

Chalcones (1,3-diphenyl-2-propen-1-ones) form the central core of various biologically active open-chain flavonoids[1]. Featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, these compounds are highly valued in drug development for their potent anti-inflammatory, antimicrobial, and anticancer properties[1][2].

From an analytical perspective, a synthesized chalcone requires rigorous structural elucidation. The standard base-catalyzed Claisen-Schmidt condensation (reacting an acetophenone with a benzaldehyde) can sometimes arrest at the β-hydroxy carbonyl intermediate if dehydration is incomplete[3]. Therefore, the analytical workflow must not just identify the molecule, but serve as a self-validating system to confirm successful dehydration and geometric isomerization (specifically, the thermodynamically favored trans-isomer)[1][2].

Caption: Integrated analytical workflow for chalcone synthesis, purification, and structural validation.

Core Analytical Techniques: Causality & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for elucidating the precise architecture of the chalcone backbone.

-

¹H NMR (Stereochemical Validation): The diagnostic feature of a chalcone is the pair of vinylic protons (α-H and β-H) on the enone bridge. These typically resonate as two distinct doublets between δ 7.2–8.4 ppm[1]. The causality behind assessing these peaks is to determine the coupling constant (

). A large -

¹³C NMR (Electronic Environment): The carbonyl carbon in the α,β-unsaturated system is highly deshielded, typically resonating far downfield around δ 187–190 ppm[4]. The shift is slightly lower than a standard saturated ketone due to resonance conjugation with the alkene and aromatic rings.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid validation of functional group transformations. Upon successful dehydration of the intermediate, the broad O-H stretch (~3300 cm⁻¹) must disappear.

-

Carbonyl (C=O): Due to conjugation with the double bond and the aromatic ring, the C=O stretch is shifted to a lower frequency, typically appearing at 1630–1697 cm⁻¹[1].

-

Alkene (C=C): The conjugated alkene stretch is observed at 1550–1615 cm⁻¹[1][5].

Mass Spectrometry (LC-MS/HRMS)

High-Resolution Mass Spectrometry (HRMS) confirms the exact elemental composition.

-

Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is utilized to identify the pseudo-molecular ions ([M+H]⁺ or [M+Na]⁺)[2].

-

Fragmentation Analysis: This acts as a secondary validation tier. Chalcones characteristically undergo fragmentation involving the loss of a phenyl group from either ring A or B, and the subsequent loss of a carbon monoxide (CO) neutral molecule[2]. Furthermore, a mass precisely 18 Da higher than expected instantly flags an un-dehydrated aldol addition intermediate.

UV-Visible Spectroscopy

UV-Vis assesses the extent of delocalization across the molecule. The fully conjugated system of a chalcone typically yields strong π–π* transition absorption bands in the 300 to 350 nm range[5].

Quantitative Spectroscopic Data Summary

| Analytical Technique | Diagnostic Feature | Typical Range / Expected Value | Mechanistic Implication |

| ¹H NMR | Vinylic α-H and β-H | δ 7.2 – 8.4 ppm (doublets) | Confirms presence of enone bridge[1]. |

| ¹H NMR | Coupling Constant ( | 15 – 16 Hz | Validates thermodynamically stable trans (E) isomer[1]. |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~187 – 190 ppm | Confirms conjugated ketone environment[4]. |

| FT-IR | C=O Stretch | 1630 – 1697 cm⁻¹ | Conjugation lowers typical ketone stretching frequency[1]. |

| FT-IR | C=C Stretch | 1550 – 1615 cm⁻¹ | Confirms α,β-unsaturated alkene presence[1]. |

| UV-Vis | Max Absorption ( | 300 – 350 nm | Defines extended π–π* conjugated system[5]. |

Experimental Protocol: Synthesis to Characterization

This self-validating protocol outlines the synthesis of a substituted chalcone via Claisen-Schmidt condensation and its subsequent analytical sample preparation[1][2].

Phase 1: Reaction & Purification

-

Reactant Preparation : In a 50 mL round-bottom flask, dissolve 1.0 mmol of the substituted acetophenone and 1.0 mmol of the corresponding benzaldehyde in 15-20 mL of 95% ethanol[2]. Stir magnetically until fully homogenous.

-

Catalyst Addition : Chill the mixture in an ice bath to 0°C. Slowly add 1–2 mL of a 40–50% aqueous sodium hydroxide (NaOH) solution dropwise to prevent thermal degradation[2][6].

-

Reaction Monitoring : Remove the ice bath and stir at room temperature for 12–24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase[1]. The disappearance of starting material spots indicates completion.

-

Precipitation & Filtration : Pour the mixture into crushed ice and carefully acidify with a 10% HCl solution to a neutral pH[3]. Collect the precipitated crude chalcone via vacuum filtration using a Büchner funnel[3][6].

-

Recrystallization : Dissolve the crude solid in a minimum volume of boiling 95% ethanol. Allow it to cool slowly to room temperature to form high-purity crystalline needles[1].

Phase 2: Analytical Sample Preparation

-

Melting Point (m.p.) : Measure using a capillary melting point apparatus. A sharp range (< 2°C variance) validates the recrystallization efficacy[1].

-

NMR Preparation : Dissolve 5–10 mg of the purified chalcone in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Ensure complete dissolution; filter through glass wool if particulate matter remains[4][7].

-

LC-MS Preparation : Prepare a dilute solution (1–10 µg/mL) in LC-MS grade methanol or acetonitrile[2]. Inject 1-5 µL into the LC system using a C18 column, employing a gradient of water/acetonitrile with 0.1% formic acid to enhance ESI+ protonation[2].

Downstream Application: Bioactivity Modeling

Once structurally validated, chalcones are often screened in cell-based assays (e.g., RAW 264.7 macrophages) for bioactivity, such as their well-documented ability to inhibit pro-inflammatory pathways or activate antioxidant responses[1].

Caption: Example biological target mechanism for chalcones via Michael addition to Keap1.

References

-

Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. Mapana Journal of Sciences (CORE). Available at: [Link]

-

Synthesis and photophysical studies of new fluorescent naphthalene chalcone. Scientific Reports (PMC). Available at: [Link]

-

Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(II) and Cu(II) detection. RSC Advances. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co( ii ) and Cu( ii ) detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02187A [pubs.rsc.org]

- 5. Synthesis and photophysical studies of new fluorescent naphthalene chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

Antimicrobial susceptibility testing of 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one

An in-depth guide on the evaluation and antimicrobial susceptibility testing of 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one , a structurally distinct synthetic chalcone derivative.

Mechanistic Rationale & Chemical Context

3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one belongs to the chalcone family (1,3-diphenyl-2-propen-1-ones) [1], widely recognized in medicinal chemistry as versatile biological scaffolds. What distinguishes this specific compound is the strategic integration of a 2-furyl ring and a para-chlorinated phenyl ring.

-

The

-Unsaturated Carbonyl System (The "Warhead"): This ketoethylenic moiety acts as a Michael acceptor. It exerts antimicrobial activity by forming covalent bonds with nucleophilic thiol (-SH) groups found in key bacterial enzymes and cell-wall synthesis proteins [2]. -

Halogenation for Enhanced Penetration: The incorporation of the 4-chlorophenyl group drastically increases the molecule's lipophilicity compared to unsubstituted analogs. Halogenated chalcones consistently demonstrate superior membrane permeation and lowered Minimum Inhibitory Concentration (MIC) values, specifically against Gram-positive pathogens[1, 2].

Fig 1: MoA of 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one via Michael addition.

Causality in Experimental Design: Overcoming Methodological Hurdles

Testing highly lipophilic chalcones requires navigating significant biochemical challenges. A standard broth microdilution assay will frequently yield false-positive growth readings if the experimental design does not account for the compound's physical properties.

-

The Solubility Paradox: 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one is practically insoluble in aqueous media like Mueller-Hinton Broth (MHB). It must be fully solubilized in 100% Dimethyl Sulfoxide (DMSO). However, the final DMSO concentration in the assay must not exceed

to prevent solvent-induced microbial toxicity [3]. -

The Turbidity Fallacy: At higher concentrations (e.g., >128 µg/mL), chalcones often undergo microscopic precipitation when introduced into aqueous broth. This precipitation mimics bacterial turbidity to the naked eye and spectrophotometers.

-

Metabolic Indicators as a Necessity: To bypass false turbidity readings, the use of a colorimetric viability indicator such as Resazurin (7-hydroxy-3H-phenoxazine-3-one 10-oxide) or Triphenyl Tetrazolium Chloride (TTC) is mandatory [4]. Resazurin is oxidized by metabolically active bacteria, inducing a color shift from blue (inhibited growth) to pink (active growth) [5, 6].

Self-Validating Protocol: Broth Microdilution (MIC) & Minimum Bactericidal Concentration (MBC)

This protocol follows modified Clinical and Laboratory Standards Institute (CLSI) guidelines optimized for highly lipophilic agents [3, 5].

Phase 1: Stock Preparation & Broth Dilution

-

Causality: High-concentration stock ensures that subsequent dilution in broth keeps the final DMSO vehicle percentage well below toxic thresholds.

-

Prepare Stock: Dissolve exactly 10 mg of 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one in 1 mL of 100% sterile DMSO (Stock = 10,000 µg/mL).

-

Working Solution: Dilute the stock 1:10 in sterile MHB to create a working solution of 1,000 µg/mL (DMSO is now at 10%).

-

Plate Setup (96-Well Plate):

-

Dispense 100 µL of standard MHB into wells 2 through 12.

-

Add 200 µL of the working solution (1,000 µg/mL) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing through well 10. Discard the final 100 µL from well 10.

-

Self-Validation Controls: Well 11 receives only Broth + Inoculum (Growth Control). Well 12 receives only Broth (Sterility Control). A secondary plate should run a "Vehicle Control" (MHB + 1% DMSO + Inoculum) to prove the solvent does not inhibit the specific strain.

-

Phase 2: Inoculation

-

Causality: Standardization of the inoculum ensures that the bacteria:drug ratio is consistent and reproducible across independent laboratories.

-

Prepare a bacterial suspension in sterile saline (0.85% NaCl) directly from a fresh 18-24 hour agar plate.

-

Adjust the turbidity to a 0.5 McFarland standard (approx.

CFU/mL) [5]. -

Dilute this suspension 1:150 in MHB.

-

Add 100 µL of this standardized inoculum to wells 1 through 11. (The final testing concentrations of the chalcone now range from 500 µg/mL down to 0.97 µg/mL, and the maximum final DMSO concentration is capped at 5% in well 1, rapidly dropping to

by well 4). -

Incubate the microtiter plates at 35-37°C for 18-24 hours.

Phase 3: Colorimetric Readout (Resazurin) & MBC Determination

-

After incubation, add 20 µL of a 0.015% aqueous Resazurin solution to all wells [6].

-

Incubate in the dark for an additional 2 to 4 hours at 37°C.

-

MIC Readout: The MIC is recorded as the lowest concentration of the chalcone that strictly retains the blue color (indicating no cellular respiration). Pink wells indicate bacterial survival [5, 6].

-

MBC Readout: To determine the MBC, aspirate 10 µL from all blue wells (no visible growth) and spot them onto fresh Mueller-Hinton Agar plates. Incubate for 24 hours. The MBC is the lowest concentration that prevents any colony formation (yielding a

99.9% bactericidal kill).

Fig 2: Standardized Broth Microdilution workflow for chalcone MIC determination.

Data Presentation & Representative Baseline Values

Evaluating the efficacy of 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one requires benchmarking against expected Structure-Activity Relationship (SAR) paradigms. Halogenated furyl chalcones typically exhibit a pronounced bias toward Gram-positive inhibition (due to the lack of an outer lipopolysaccharide membrane that usually impedes large hydrophobic molecules) [1, 5].

Table 1: Representative Expected Susceptibility Profiles for Halogenated Furyl-Chalcones

| Pathogen Strain | Gram Status | Expected MIC Range (µg/mL) | Expected MBC Range (µg/mL) | Mechanistic Inference |

| Staphylococcus aureus (ATCC 25923) | Positive | 6.25 – 25.0 | 12.5 – 50.0 | High susceptibility. Lipophilic nature readily permeates thick peptidoglycan layer. |

| Bacillus subtilis (ATCC 6633) | Positive | 12.5 – 50.0 | 25.0 – 100.0 | Moderate to High susceptibility. |

| Escherichia coli (ATCC 25922) | Negative | 50.0 – 128.0 | > 128.0 | Reduced activity. The outer membrane porins exclude planar, highly hydrophobic chalcones. |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | > 128.0 | > 256.0 | Resistance heavily mediated by intrinsic multidrug efflux pumps (e.g., MexAB-OprM). |

References

- A Review of Chalcones: Synthesis, Reactions, and Biological Importance. ResearchGate.

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.

- Application Notes and Protocols for Antimicrobial Assays with 4'-Hydroxy-2,4-dimethoxychalcone. BenchChem.

- Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. Indian Journal of Medical Research (NIH).

- Evaluation of the Activity of Amino Chalcone Against Staphylococcus Strains Harboring Efflux Pumps. MDPI.

- Synthesis, spectroscopic characterization, and antibacterial activity of chalcone... Fundamental & Clinical Pharmacology.

Application Notes & Protocols: In Vitro Evaluation of the Anticancer Activity of 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one

A Note on Scientific Context: Specific published data on the anticancer activity of the novel chalcone, 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one, is not extensively available in the current scientific literature. Therefore, this document serves as a comprehensive guide for researchers to conduct an initial, robust in vitro evaluation of this compound. The protocols and hypothesized mechanisms described herein are based on established methodologies and findings from structurally related chalcone derivatives, providing a scientifically grounded framework for investigation.

Introduction: The Therapeutic Potential of Chalcones

Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core. This structural motif is a known Michael acceptor, which can form covalent adducts with nucleophilic groups in biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins[1]. This reactivity is believed to be a key contributor to their wide range of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer effects[1][2].

The specific compound, 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one, possesses two key structural features that suggest a strong potential for anticancer activity based on structure-activity relationship (SAR) studies of similar compounds:

-

The 2-Furyl Ring: Furan-containing chalcone hybrids have demonstrated significant cytotoxicity against various cancer cell lines, including lung (A549), colon (HCT116), and liver (HepG2) cancers.[3][4].

-

The 4-Chlorophenyl Group: The presence of a halogen, particularly chlorine at the para-position of the phenyl ring, is a common feature in many chalcones with potent antiproliferative activity.

This guide provides a logical, tiered workflow for characterizing the anticancer effects of this promising compound, from initial cytotoxicity screening to preliminary mechanistic insights.

Hypothesized Mechanism of Action

While the precise molecular targets for this specific chalcone are yet to be determined, literature on analogous compounds allows us to formulate testable hypotheses. Many chalcones exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[3][5]. A common mechanism involves the disruption of microtubule polymerization and the modulation of key signaling pathways like PI3K/AKT.[3].

A primary investigative goal should be to determine if the compound induces apoptosis. This can be achieved by targeting key regulators of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.

Figure 1: Hypothesized Intrinsic Apoptosis Pathway. A diagram illustrating a potential mechanism where the chalcone compound induces mitochondrial stress, leading to the activation of the caspase cascade and resulting in programmed cell death.

Experimental Workflow & Protocols

A systematic approach is essential for evaluating a novel compound. We recommend a tiered workflow starting with broad cytotoxicity screening, followed by more specific assays to elucidate the mechanism of cell death.

Figure 2: Recommended Experimental Workflow. A flowchart outlining the logical progression from initial screening to mechanistic studies for the novel compound.

Protocol: Cytotoxicity Screening (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50), a key measure of a drug's potency.[6][7].

3.1.1 Materials

-

Cancer cell lines (e.g., HCT-116, MCF-7, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)[8]

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

96-well culture plates

3.1.2 Step-by-Step Method

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9][10].

-

Compound Preparation: Prepare a 10 mM stock solution of 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one in DMSO. Create a series of 2-fold dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a "vehicle control" (medium with DMSO) and a "no treatment" control.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

3.1.3 Data Presentation

| Cell Line | Tissue of Origin | IC50 (µM) after 48h |

| HCT-116 | Colon Carcinoma | Experimental Value |

| MCF-7 | Breast Adenocarcinoma | Experimental Value |

| A549 | Lung Carcinoma | Experimental Value |

| PC-3 | Prostate Cancer | Experimental Value |

| CCD-18Co | Normal Colon Fibroblast | Experimental Value |

Table 1: Template for summarizing IC50 values. Including a normal cell line is crucial to assess selectivity.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

3.2.1 Materials

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well culture plates

-

Flow cytometer

3.2.2 Step-by-Step Method

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will achieve 70-80% confluency. Treat the cells with the compound at its predetermined IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using trypsin.

-

Washing: Wash the collected cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

References

-

Kluwe, L. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), 53752. Retrieved from [Link]

-

Martínez-Cardús, A., et al. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 6(8), 5578–5589. Retrieved from [Link]

-

JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. Retrieved from [Link]

-

Singh, P., et al. (2024). Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

-

Akca, A. E., et al. (2024). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Heliyon, 10(4), e26017. Retrieved from [Link]

-

Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo, 19(1), 1-7. Retrieved from [Link]

-

Kumar, A., et al. (2024). Novel furan chalcone modulates PHD-2 induction to impart antineoplastic effect in mammary gland carcinoma. Journal of Biochemical and Molecular Toxicology, 38(4), e23679. Retrieved from [Link]

-

de Oliveira, G. G., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Pharmaceuticals, 16(5), 717. Retrieved from [Link]

-

Ortalli, M., et al. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Molbank, 2021(1), M1184. Retrieved from [Link]

-

O'Boyle, N. M., et al. (2021). Chalcones: Potential Anticancer Agents. IntechOpen. Retrieved from [Link]

Sources

- 1. Chalcones: Potential Anticancer Agents | IntechOpen [intechopen.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iv.iiarjournals.org [iv.iiarjournals.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Assessing Specificity of Anticancer Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Application Notes & Protocols: A Researcher's Guide to Anti-inflammatory Assays for Furan-Containing Chalcones

Introduction: The Therapeutic Promise of Furan-Containing Chalcones in Inflammation

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but detrimental when dysregulated, leading to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. At the heart of the inflammatory cascade are complex signaling networks, primarily driven by transcription factors like Nuclear Factor-kappa B (NF-κB) and signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways orchestrate the expression of pro-inflammatory enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention for their potent anti-inflammatory properties.[3] Their core structure (1,3-diaryl-2-propen-1-one) serves as a versatile scaffold for chemical modification, and the incorporation of a furan moiety has been explored to enhance biological activity. These compounds often exert their effects by modulating the very signaling pathways that drive inflammation, such as by inhibiting NF-κB activation or suppressing iNOS and COX-2 expression.[1][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and step-by-step protocols for a tiered screening approach to identify and characterize the anti-inflammatory potential of novel furan-containing chalcones.

A Strategic Workflow for Screening Anti-inflammatory Chalcones

A logical, multi-tiered approach is crucial for efficiently screening a library of compounds. This workflow ensures that resources are focused on the most promising candidates, moving from broad phenotypic assessments to detailed mechanistic studies.

Caption: Simplified NF-κB signaling pathway targeted by chalcones.

Expert Insight: Western blotting allows for the visualization and semi-quantification of specific proteins. To confirm that the reduction in NO and PGE2 is due to decreased enzyme levels, we can measure the expression of iNOS and COX-2 proteins. Furthermore, by analyzing the phosphorylation status of key signaling proteins like IκBα and p65, we can determine if the chalcone acts upstream to inhibit NF-κB activation. [5][6] Protocol: Western Blot [5][7][8]1. Cell Lysis: After treating cells with chalcones and LPS (a shorter incubation of 30-60 minutes is often sufficient for phosphorylation events), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. [5]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading. 3. SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel. [5][7]4. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. [5]5. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [5]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS, COX-2, p-p65, p-IκBα, or total p65, IκBα, and a loading control (e.g., β-actin or GAPDH). [5][6]7. Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. 8. Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. 9. Analysis: Quantify band density using software like ImageJ. Normalize the expression of target proteins to the loading control. For signaling proteins, evaluate the ratio of the phosphorylated form to the total protein.

Expert Insight: This assay provides a quantitative measure of NF-κB transcriptional activity. It is a highly sensitive method to confirm that a compound's anti-inflammatory effect is mediated through the inhibition of the NF-κB pathway. [9][10] Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it binds to these elements and drives luciferase expression. The amount of light produced upon addition of the luciferin substrate is directly proportional to NF-κB activity. [9][11] Protocol: NF-κB Reporter Assay [9][10][11][12]1. Transfection: Co-transfect HEK 293T or RAW 264.7 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. Seed the transfected cells in a 96-well plate and allow them to recover for 24 hours. [9]2. Treatment and Stimulation: Pre-treat the cells with the furan chalcones for 1-2 hours. Stimulate NF-κB activity with an appropriate agent, such as TNF-α (20 ng/mL) or LPS. [9]3. Cell Lysis: After 6-24 hours of stimulation, wash the cells with PBS and add passive lysis buffer. [9][11]4. Luminometry: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer. [9]5. Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the stimulated control and determine the inhibitory effect of the chalcone.

Part 3: In Vivo Validation

Promising lead compounds identified through comprehensive in vitro screening must be validated in an animal model of inflammation to assess their efficacy in a complex biological system.

Carrageenan-Induced Paw Edema Model

Expert Insight: The carrageenan-induced paw edema model in rodents is a classic, highly reproducible, and widely accepted assay for evaluating the acute anti-inflammatory activity of novel compounds. [13][14] Principle: A subplantar injection of carrageenan, a sulfated polysaccharide, into a rat's hind paw elicits an acute, biphasic inflammatory response characterized by a visible increase in paw volume (edema). [13][15]The effectiveness of an anti-inflammatory compound is measured by its ability to reduce this swelling compared to a vehicle-treated control group.

Protocol: Paw Edema Assay [13][14][16][17]1. Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment. 2. Grouping and Dosing: Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (furan chalcone at various doses). [13]Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection. 3. Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is V₀. [13]4. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each animal. [13][17]5. Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours). [13][17]The swelling is often maximal around 3-5 hours. [14][15]6. Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100 Where Vₜ is the paw volume at time t, and V₀ is the initial paw volume.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation. Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

Table 1: Representative In Vitro Anti-inflammatory Data for a Furan Chalcone

| Assay | Test System | Inducer | Outcome Measure | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |

| Cell Viability | RAW 264.7 | - | MTT Assay | >100 | >100 | - |

| NO Production | RAW 264.7 | LPS (1 µg/mL) | Griess Assay | 12.5 | >100 | >8 |

| PGE₂ Production | RAW 264.7 | LPS (1 µg/mL) | ELISA | 15.2 | >100 | >6.5 |

| TNF-α Release | RAW 264.7 | LPS (1 µg/mL) | ELISA | 18.9 | >100 | >5.2 |

| IL-6 Release | RAW 264.7 | LPS (1 µg/mL) | ELISA | 22.4 | >100 | >4.4 |

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.

Conclusion

The protocols and strategic workflow detailed in this guide provide a robust framework for the systematic evaluation of furan-containing chalcones as potential anti-inflammatory agents. By progressing from broad phenotypic screens to specific mechanistic and in vivo studies, researchers can efficiently identify lead candidates and build a comprehensive understanding of their therapeutic potential. This structured approach, grounded in established and validated methodologies, ensures scientific rigor and accelerates the journey from compound synthesis to preclinical development.

References

-

Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14, 5.4.1-5.4.5. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

-

Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

Nitric Oxide Griess Assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

Yadav, V. R., Prasad, S., Sung, B., & Aggarwal, B. B. (2011). The role of chalcones in suppression of NF-κB-mediated inflammation and cancer. Planta Medica, 77(04), 334-345. Retrieved from [Link]

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Retrieved from [Link]

-

NF-KBLUCIFERASE ASSAY. (2012). Bowdish Lab. Retrieved from [Link]

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments. Retrieved from [Link]

-

Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. Retrieved from [Link]

-

Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. Retrieved from [Link]

-

Identification of Chalcone Analogues as Anti-Inflammatory Agents through Regulation of NF-κB and JNK Activation. (n.d.). ResearchGate. Retrieved from [Link]

-

Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. (2023). RSC Publishing. Retrieved from [Link]

-

The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. (n.d.). ResearchGate. Retrieved from [Link]

-

In vitro anti-inflammatory activity assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

K547-100 COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). BioVision. Retrieved from [Link]

-

(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Retrieved from [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (2020). PMC. Retrieved from [Link]

-

Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to... (n.d.). ResearchGate. Retrieved from [Link]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). NCBI. Retrieved from [Link]

-

Human IL-6 (Interleukin 6) ELISA Kit. (n.d.). MP Biomedicals. Retrieved from [Link]

-

Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. (2021). MDPI. Retrieved from [Link]

-

The proposed mechanism of chalcones on the inhibition of NF-κB... (n.d.). ResearchGate. Retrieved from [Link]

-

The Western blot analysis for the iNOS and COX‐2 expressions in the... (n.d.). ResearchGate. Retrieved from [Link]

-

INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (2011). International Journal of Drug Development & Research. Retrieved from [Link]

Sources

- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bowdish.ca [bowdish.ca]

- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 15. researchgate.net [researchgate.net]

- 16. inotiv.com [inotiv.com]

- 17. bio-protocol.org [bio-protocol.org]

Application Note: High-Throughput In Vitro Antiprotozoal Evaluation of Synthetic Chalcone Derivatives

Executive Summary & Scientific Rationale

Neglected tropical diseases (NTDs), particularly kinetoplastid infections such as Chagas disease (Trypanosoma cruzi), human African trypanosomiasis (Trypanosoma brucei), and Leishmaniasis (Leishmania spp.), represent a profound global health burden. The current chemotherapeutic arsenal (e.g., benznidazole, nifurtimox, amphotericin B) is fundamentally flawed, characterized by severe off-target toxicity, demanding administration routes, and rising parasitic resistance.

In the search for safer alternatives, chalcones (1,3-diaryl-2-propen-1-one) have emerged as privileged scaffolds. Synthesized efficiently via Claisen-Schmidt condensation, these open-chain flavonoids feature two aromatic rings interconnected by an

The Causality of Efficacy:

The biological activity of chalcones against protozoa is fundamentally driven by their structural properties. The

Targeted Biological Pathways & Mechanism of Action

To systematically design and validate chalcone derivatives, we must understand the biochemical cascade triggered by the compound within the protozoan cellular environment.

Figure 1: Mechanism of action of chalcone derivatives against parasite targets.

Quantitative Efficacy Data of Privileged Chalcones

Strategic substitutions on the A-ring and B-ring significantly impact the biological activity. Halogenation (e.g., fluorine, bromine) enhances lipophilicity and target penetration, while electron-withdrawing groups appended to the styrenyl moiety increase the electrophilicity of the Michael acceptor[1]. Table 1 summarizes recent lead compounds validated in biological testing.

| Compound Designation | Substitution Strategy | Target Organism | IC₅₀ / EC₅₀ Value | Reference |

| Chalcone 4 | (E)-1-(4-bromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | Leishmania donovani | 0.03 ± 0.16 µM | |

| Compound K4 | Electron-withdrawing styrenyl substitutions | T. b. brucei | 0.31 ± 0.27 µM | |

| Compound K9 | Electron-withdrawing styrenyl substitutions | T. b. rhodesiense | 0.93 ± 0.51 µM | |

| Derivative NaF | Naphthyl group conjugated to B-ring | Phytomonas serpens | 23.6 ± 4.6 µM | [2] |

| Bichalcone 2ab | Methyl/phenyl substituted axially chiral biphenol | Toxoplasma gondii | Nanomolar range | [3] |

Standardized High-Throughput Screening Workflow

A self-validating assay system requires stringent controls: blank background correction, positive clinical controls (e.g., Benznidazole, Amphotericin B), and rigorous host cytotoxicity profiling to establish a viable Selectivity Index (SI).

Figure 2: Standardized high-throughput screening workflow for antiprotozoal assays.

Methodologies & Protocols

The following step-by-step protocols are adapted for 96-well microtiter plate formats using resazurin as a continuous, non-toxic viability indicator.

Critical Assay Preparation Rules:

-

DMSO Limitation: The stock concentration of chalcones must be strictly diluted so that the absolute final concentration of DMSO in any assay well does not exceed 1% (ideally

0.5%)[1]. Higher concentrations physically lyse parasitic membranes and induce false-positive host cell death. -

Preventing the Edge Effect: Evaporation at the perimeter of microtiter plates profoundly alters drug and nutrient concentrations. Only the inner 60 wells of the plate should be utilized for the assay. Perimeter wells must be filled with 200 µL of sterile PBS or plain media[3].

Protocol A: In Vitro Anti-Leishmanial Assay (Promastigote Stage)

This protocol targets the vector-transmitted promastigote stage of L. donovani or L. major[4].

-

Parasite Culturing: Cultivate Leishmania promastigotes in Liver Infusion Tryptose (LIT) complete medium or RPMI 1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) at 24°C for 6–7 days to reach the logarithmic growth phase[4].

-

Standardization: Adjust the parasite density to

parasites/mL using fresh medium. -

Compound Dosing: In a 96-well plate, perform two-fold serial dilutions of the chalcone derivatives. Typically, final concentrations should range from 100 µg/mL down to 0.05 µg/mL. Include Amphotericin B as a positive control.

-

Infection & Incubation: Add 90 µL of the standardized parasite suspension to 10 µL of the pre-diluted drug per well. Incubate the microplate for 72 hours at 24°C in a dark environment.

-

Viability Detection: Add 20 µL of Resazurin solution (0.0125% w/v) to each well. Incubate for an additional 4–6 hours. Viable parasites reduce non-fluorescent blue resazurin to highly fluorescent pink resorufin.

-

Quantification: Measure fluorescence using a microplate reader (Excitation 530 nm / Emission 590 nm). Calculate IC₅₀ using non-linear regression analysis.

Protocol B: In Vitro Anti-Trypanosomal Assay (Trypanosoma cruzi)

Since T. cruzi pathology is driven by its intracellular amastigote form, an infection-based cell assay is required[1].

-

Host Cell Seeding: Seed mammalian host cells (e.g., human fibroblasts or U-937 macrophages) in 96-well plates at

cells/well. Incubate at 37°C in 5% CO₂ for 24 hours to allow adherence[3]. -

Parasite Infection: Infect the host cells with T. cruzi trypomastigotes at a Multiplicity of Infection (MOI) ratio of 1:1 or 5:1 (parasite:host cell). Incubate for 24 hours to allow parasite internalization[3].

-

Washing: Wash the wells carefully with warm PBS to remove free, non-internalized trypomastigotes.

-

Treatment: Add serial dilutions of the chalcone derivatives (e.g., starting at 100 µM). Include Benznidazole or Nifurtimox as positive controls, and 1% DMSO as a negative vehicle control[1].

-

Evaluation: After 72 hours of incubation, assess cell viability. Intracellular parasite load can be quantified using genetically modified fluorescent strains (e.g., GFP/tdTomato T. cruzi) or via traditional Giemsa staining and manual counting.

Protocol C: Mammalian Cytotoxicity & Selectivity Index (SI)

A potent IC₅₀ is clinically irrelevant if the chalcone is universally cytotoxic. Evaluate the Cytotoxic Concentration 50% (CC₅₀) against human lung fibroblasts or standard Hs27 cells utilizing a similar 72-hour Resazurin or Sulforhodamine B (SRB) assay protocol[5].

Decision Metric: Calculate the Selectivity Index (

Expert Insights & Troubleshooting

-

Biphasic Responses & Auto-Fluorescence: Chalcone derivatives often display a non-linear, biphasic dose-response curve in viability assays, particularly at high concentrations (

M) where compounds might form micro-precipitates[5]. Additionally, highly conjugated chalcones may possess intrinsic auto-fluorescence. Solution: Always run a "Compound + Media" blank plate parallel to the assay to subtract intrinsic compound fluorescence from the final resazurin readouts. -

Compound Stability: The

,

References

1.[4] Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents. The Royal Society. [Link] 2. Synthesis and in vitro biological activity of chalcone derivatives as potential antiparasitic agents. D-NB.info (Springer). [Link] 3.[1] Easy Synthesis and In Vitro Evaluation of Halogenated Chalcones against Trypanosoma cruzi. MDPI.[Link] 4.[2] Chalcone Derivative Induces Flagellar Disruption and Autophagic Phenotype in Phytomonas serpens In Vitro. MDPI. [Link] 5. Identification of some chalcone analogues as potential antileishmanial agents: An integrated in vitro and in silico evaluation. Arabian Journal of Chemistry.[Link] 6.[3] Synthesis and In vitro evaluation of bichalcones as novel anti-toxoplasma agents. Frontiers.[Link] 7.[6] Synthesis and Evaluation of Novel Prenylated Chalcone Derivatives as Anti-leishmanial and Anti-trypanosomal Compounds. ResearchGate.[Link] 8.[5] In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives. SAPUB. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Synthesis and In vitro evaluation of bichalcones as novel anti-toxoplasma agents [frontiersin.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives [article.sapub.org]

- 6. researchgate.net [researchgate.net]

Application Note: Developing Derivatives of 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one for Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Scientists Focus: Scaffold Synthesis, Structural Activity Relationship (SAR) Profiling, and Nrf2/Keap1 Targeting

Structural Rationale & Pharmacological Context

In the landscape of target-directed drug discovery, the chalcone scaffold (1,3-diaryl-2-propen-1-one) is classified as a highly versatile "privileged structure." Specifically, modifying the core architecture to formulate 3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one yields an enhanced pharmacological profile by precisely tuning its properties as a Michael acceptor.

The Mechanistic Target: Keap1-Nrf2 Pathway

The biological activity of this furyl-chalcone framework is predominantly governed by the trans-α,β-unsaturated ketone bridging the two aromatic rings. Under the Hard and Soft Acids and Bases (HSAB) theory, this moiety operates as a "soft" electrophile. It covalently, yet often reversibly, alkylates specific nucleophilic thiol groups on target proteins, bypassing "hard" nucleophiles like nucleic acids to minimize off-target toxicity and mutagenicity[1].

A primary mechanism of action for this scaffold is the interruption of the Keap1-Nrf2 axis [1]. By undergoing a Michael addition with the Cys151 sensor residue on Kelch-like ECH-associated protein 1 (Keap1), the furyl-chalcone induces a critical conformational shift. This prevents the ubiquitination and subsequent degradation of Nuclear factor erythroid 2-related factor 2 (Nrf2), permitting its translocation into the nucleus to activate the Antioxidant Response Element (ARE)[1]. Additionally, similar furan-based chalcone derivatives have demonstrated robust efficacy as direct antimicrobial and anticandidal agents[2].

Diagram 1: The molecular interruption of the Keap1-Nrf2 signaling pathway via Michael addition by furyl-chalcones.

Chemical Synthesis & Derivatization Strategy

To build a robust drug screening library, we utilize a highly efficient base-catalyzed Claisen-Schmidt condensation [3]. The coupling of 4-chlorobenzaldehyde with 2-acetylfuran establishes the parent scaffold[3]. Derivatization is achieved by substituting the aldehyde building block (R1-modifications) to map the steric and electronic boundaries of the target receptor's binding pocket.

Reaction Logic & Causality

The reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism.

-

Base Choice: A potent base (30% NaOH) is selected to fully deprotonate the weakly acidic alpha-protons of 2-acetylfuran (pKa ~19), yielding a highly reactive enolate[3].

-